2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride is a compound that features a piperazine ring fused with a thiazole ring and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Another method includes the intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions and may involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The use of microwave reactors has been explored to enhance reaction efficiency and yield . Heterogeneous catalysis by metal ions supported on commercial polymeric resins is also a common method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Employed for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Indinavir: An antiretroviral drug.
Sitagliptin: Used for diabetes management.
Vestipitant: Investigated for its potential in treating anxiety and depression.
Uniqueness
What sets 2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride apart is its unique combination of a piperazine ring with a thiazole ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.2ClH/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTJGUMAYLIVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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